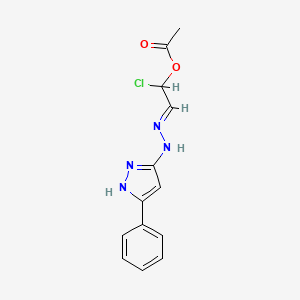
1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate is a complex organic compound featuring a pyrazole ring, a hydrazone linkage, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate typically involves the reaction of 5-phenyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions: 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The hydrazone linkage can be oxidized to form the corresponding azo compound or reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
科学研究应用
1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazone linkage and pyrazole ring are key structural features that enable interactions with biological targets, potentially leading to inhibition or activation of specific pathways .
相似化合物的比较
- 1-Chloro-2-(2-(5-methyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate
- 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl benzoate
- 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl propionate
Comparison: 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate is unique due to the presence of the acetate ester, which can influence its solubility and reactivity compared to similar compounds with different ester groups. The phenyl group on the pyrazole ring also contributes to its distinct chemical and biological properties, potentially enhancing its interactions with specific biological targets .
属性
分子式 |
C13H13ClN4O2 |
|---|---|
分子量 |
292.72 g/mol |
IUPAC 名称 |
[(2E)-1-chloro-2-[(5-phenyl-1H-pyrazol-3-yl)hydrazinylidene]ethyl] acetate |
InChI |
InChI=1S/C13H13ClN4O2/c1-9(19)20-12(14)8-15-17-13-7-11(16-18-13)10-5-3-2-4-6-10/h2-8,12H,1H3,(H2,16,17,18)/b15-8+ |
InChI 键 |
OGJRRXFKXVWRNY-OVCLIPMQSA-N |
手性 SMILES |
CC(=O)OC(/C=N/NC1=NNC(=C1)C2=CC=CC=C2)Cl |
规范 SMILES |
CC(=O)OC(C=NNC1=NNC(=C1)C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


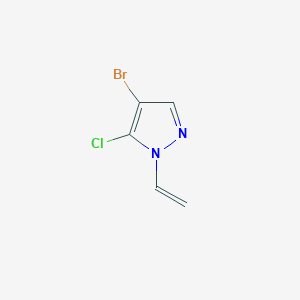
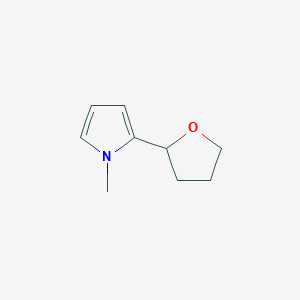
![2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
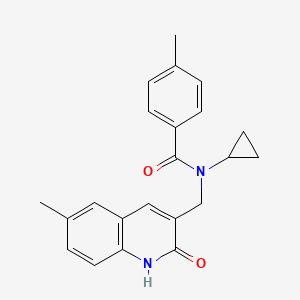
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)

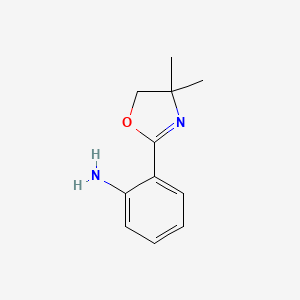
![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
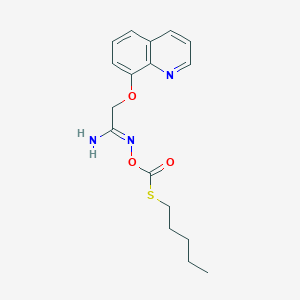
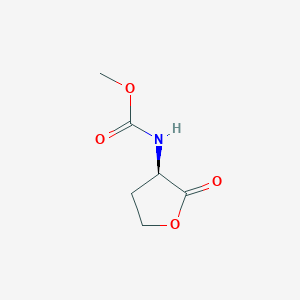
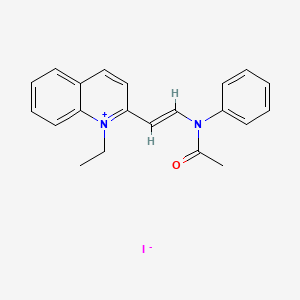
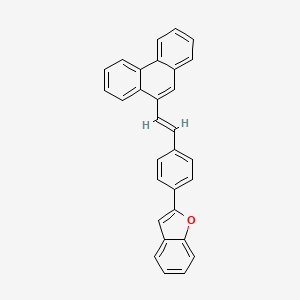
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
